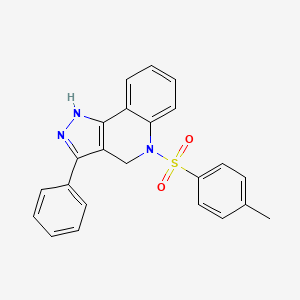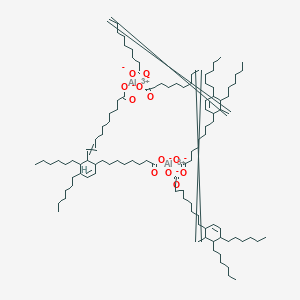
Aluminum dilinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum dilinoleate is a compound that belongs to the class of aluminum salts of linoleic acid. Linoleic acid is an essential fatty acid commonly found in many vegetable oils. This compound is primarily used in the cosmetics industry due to its various functional properties, such as anti-caking, emulsion stabilizing, opacifying, and viscosity controlling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum dilinoleate typically involves the reaction of aluminum salts with linoleic acid. One common method is to react aluminum chloride with linoleic acid in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by reacting aluminum sulfate with linoleic acid. The reaction is conducted in large reactors where the temperature and pH are carefully monitored. The product is then purified through filtration and drying processes to obtain the final compound in a usable form .
Chemical Reactions Analysis
Types of Reactions
Aluminum dilinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Under certain conditions, this compound can be reduced to its constituent elements.
Substitution: The linoleate groups can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various acids or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various oxidized linoleic acid derivatives.
Reduction: Aluminum metal and reduced linoleic acid.
Substitution: New aluminum salts with different fatty acid groups.
Scientific Research Applications
Aluminum dilinoleate has several applications in scientific research:
Chemistry: Used as a stabilizer in various chemical formulations and reactions.
Biology: Investigated for its potential effects on cell membranes and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its emulsifying properties.
Mechanism of Action
The mechanism of action of aluminum dilinoleate involves its ability to interact with various molecular targets. In cosmetics, it acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension. It also functions as an anti-caking agent by preventing the aggregation of particles. The compound’s opacifying properties are due to its ability to scatter light, making products appear less transparent .
Comparison with Similar Compounds
Similar Compounds
Aluminum stearate: Another aluminum salt of a fatty acid, used for similar purposes in cosmetics and industrial applications.
Aluminum palmitate: Similar in structure and function, used as a thickening agent and stabilizer.
Aluminum oleate: Used in cosmetics and industrial applications for its emulsifying and stabilizing properties.
Uniqueness
Aluminum dilinoleate is unique due to its specific fatty acid composition, which imparts distinct properties such as enhanced emulsion stability and viscosity control. Its ability to function effectively in a wide range of pH conditions also sets it apart from other similar compounds .
Properties
CAS No. |
53202-37-2 |
|---|---|
Molecular Formula |
C108H186Al2O12 |
Molecular Weight |
1730.6 g/mol |
IUPAC Name |
dialuminum;10-[2-(7-carboxylatoheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoate |
InChI |
InChI=1S/3C36H64O4.2Al/c3*1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38;;/h3*20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40);;/q;;;2*+3/p-6 |
InChI Key |
AHEUTCASMSZYAZ-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


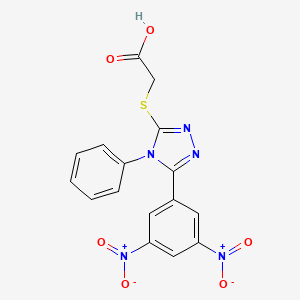

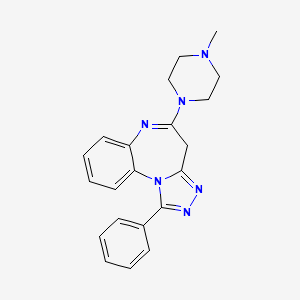


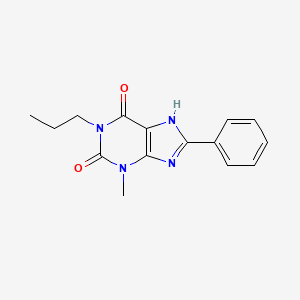
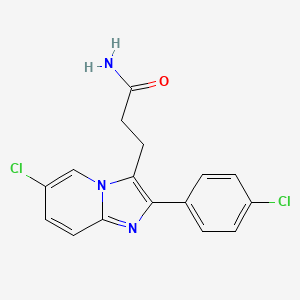

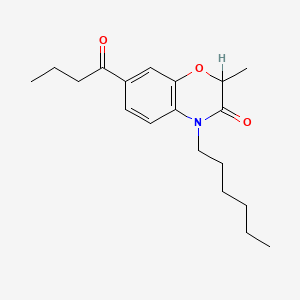

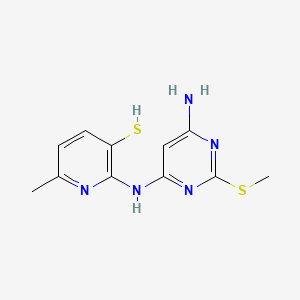
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
